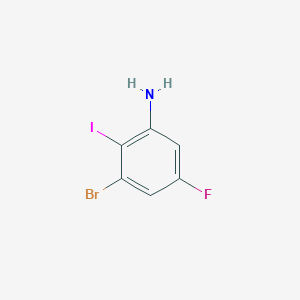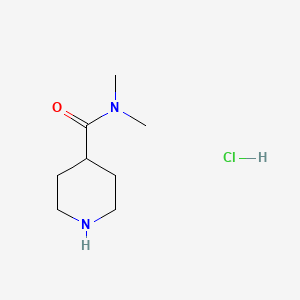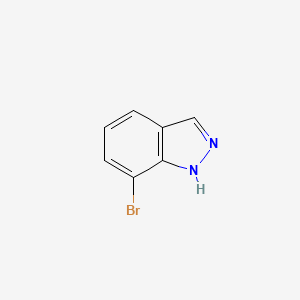
7-bromo-1H-indazole
描述
7-溴-1H-吲唑是一种杂环化合物,属于吲唑家族。吲唑是双环结构,由一个苯环与一个吡唑环稠合而成。吲唑环第7位的溴原子赋予该化合物独特的化学性质。 吲唑衍生物以其广泛的生物活性而闻名,包括抗癌、抗炎和抗菌特性 .
作用机制
7-溴-1H-吲唑的作用机制涉及其与各种分子靶标的相互作用。它可以作为酶抑制剂,结合到活性位点并阻止底物的进入。溴原子增强了其结合亲和力和特异性。 该化合物还可以与细胞途径相互作用,调节信号转导和基因表达 .
类似化合物:
1H-吲唑: 没有溴原子的母体化合物。
5-溴-1H-吲唑: 溴原子位于第 5 位的类似化合物。
7-硝基-1H-吲唑: 另一种衍生物,用硝基取代溴。
独特性: 7-溴-1H-吲唑由于溴原子的特定位置而具有独特性,这影响了它的反应性和生物活性。 与其他吲唑衍生物相比,它在生物系统中通常表现出增强的结合亲和力和特异性 .
生化分析
Biochemical Properties
7-Bromo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This inhibition is crucial as it helps in reducing inflammation and pain. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins. This compound also affects cell proliferation by interfering with the cell cycle, particularly at the G2/M phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with intracellular proteins. This localization can affect its accumulation and activity within specific tissues, influencing its overall pharmacokinetic profile .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is essential for understanding the precise mechanisms through which this compound exerts its effects .
准备方法
合成路线和反应条件: 7-溴-1H-吲唑的合成可以通过多种方法实现。一种常见的方法是 1H-吲唑的溴化。这可以通过将 1H-吲唑溶解在乙腈中并在-10°C至10°C的受控温度下加入 N-溴代琥珀酰亚胺来完成。 反应通常需要 1-2 个小时,然后加入亚硫酸氢钠以淬灭反应 .
工业生产方法: 7-溴-1H-吲唑的工业生产通常涉及使用与上述类似方法的大规模溴化反应。该工艺针对更高的产量和纯度进行了优化,严格控制反应条件以最大限度地减少副产物并确保质量一致。
化学反应分析
反应类型: 7-溴-1H-吲唑会发生多种化学反应,包括:
取代反应: 溴原子可以通过亲核取代反应被其他官能团取代。
氧化和还原: 吲唑环可以发生氧化和还原反应,改变其电子性质和反应性。
环化反应: 该化合物可以参与环化反应形成更复杂的杂环结构。
常用试剂和条件:
亲核取代: 常用试剂包括氢化钠和烷基卤化物。
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 通常采用钯催化剂的氢气。
主要形成的产物:
取代产物: 根据所用亲核试剂的不同,各种取代的吲唑。
氧化产物: 吲唑的氧化衍生物。
还原产物: 吲唑环的还原形式。
科学研究应用
7-溴-1H-吲唑在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂的潜力及其与生物大分子的相互作用。
医药: 研究其抗癌、抗炎和抗菌特性。
工业: 用于开发药物和农用化学品
相似化合物的比较
1H-Indazole: The parent compound without the bromine atom.
5-Bromo-1H-Indazole: A similar compound with the bromine atom at the 5th position.
7-Nitro-1H-Indazole: Another derivative with a nitro group instead of bromine.
Uniqueness: 7-Bromo-1H-indazole is unique due to the specific positioning of the bromine atom, which influences its reactivity and biological activity. Compared to other indazole derivatives, it often exhibits enhanced binding affinity and specificity in biological systems .
属性
IUPAC Name |
7-bromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHHWCPTROQUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968630 | |
| Record name | 7-Bromo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53857-58-2 | |
| Record name | 7-Bromo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53857-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that 7-bromo-1H-indazole inhibits lactoperoxidase. Can you elaborate on the significance of this finding?
A1: Lactoperoxidase (LPO) is an enzyme with crucial antimicrobial properties, playing a vital role in the innate immune system's defense against pathogens. [] Inhibiting LPO can potentially disrupt this defense mechanism. The study demonstrated that this compound, alongside other indazole derivatives, exhibited inhibitory effects on bovine milk LPO. [] While the study focuses on the inhibitory action, further research is essential to understand the full implications of this interaction, especially its potential effects on immune response and its relevance to human health.
Q2: The study focuses on inhibition constants (Ki values). What do these values tell us about this compound's interaction with LPO?
A2: The Ki value is a measure of how effectively a molecule binds to a specific enzyme and inhibits its activity. A lower Ki value indicates a stronger binding affinity and a more potent inhibitor. The study determined the Ki value of this compound for bovine milk LPO. [] While the exact Ki value wasn't specified for this compound in this summarized response, the study states that Ki values for the tested indazoles ranged from 4.10 to 252.78 µM. [] This quantitative data helps researchers compare the inhibitory potency of different molecules and understand the strength of the interaction between this compound and LPO.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


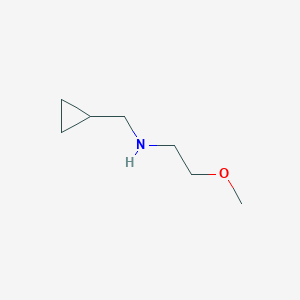
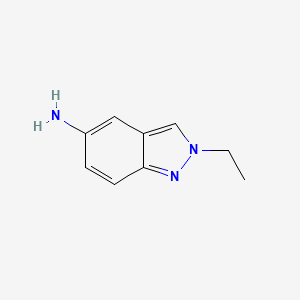
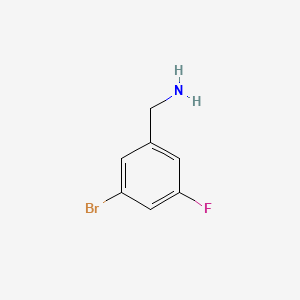

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)
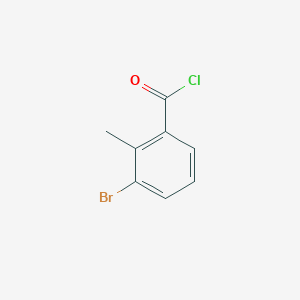
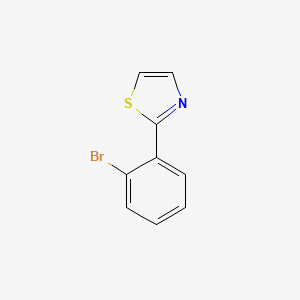

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)
